Conduritol B Tetraacetate

Description

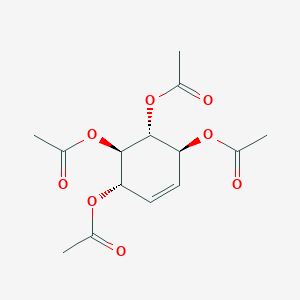

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXNPDYWUANMIX-IGQOVBAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452320 |

Source

|

| Record name | Conduritol B Tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25348-63-4 |

Source

|

| Record name | Conduritol B Tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Conduritol B Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conduritol B Tetraacetate is a pivotal synthetic intermediate in glycobiology and drug discovery, primarily serving as a stable, protected precursor to the highly reactive and biologically active molecule, Conduritol B Epoxide (CBE).[1] The tetraacetate form itself is not a direct enzyme inhibitor; its hydroxyl groups are protected by acetate (B1210297) moieties, which prevents interaction with the active sites of glycosidase enzymes. The potent, irreversible inhibitory activity attributed to this class of molecules is realized upon the chemical conversion of this compound to CBE.

This guide delineates the mechanism of action, commencing with the necessary synthetic activation of the tetraacetate precursor. It then provides a comprehensive analysis of the core mechanism of its active form, Conduritol B Epoxide, a mechanism-based, irreversible inhibitor of retaining β-glucosidases.[2][3] A primary focus is its interaction with human lysosomal glucocerebrosidase (GBA1), an enzyme implicated in Gaucher disease and Parkinson's disease.[3][4] This document furnishes quantitative inhibitory data, detailed experimental methodologies, and visual diagrams of the key molecular pathways to provide a thorough resource for researchers in the field.

From Precursor to Active Inhibitor: The Role of this compound

This compound is a versatile cyclic polyol derivative where the hydroxyl groups are protected by acetyl groups.[1] This protection renders the molecule stable for storage and allows for selective chemical modifications. To exert its biological effect, this compound must undergo a two-step chemical transformation to its active epoxide form, CBE.

-

Deacetylation: The four acetate groups are removed through hydrolysis to yield Conduritol B.

-

Epoxidation: The double bond within the Conduritol B ring is then epoxidized, typically using a peroxy acid, to form Conduritol B Epoxide (CBE).

This transformation is crucial, as the resulting epoxide ring is the key functional group responsible for the irreversible inhibition of target enzymes.[5]

Core Mechanism of Action: Irreversible Inhibition by Conduritol B Epoxide

Conduritol B Epoxide (CBE) functions as a mechanism-based inhibitor, also known as a "suicide inhibitor," of retaining β-glucosidases.[2] Its efficacy stems from its structural resemblance to the natural glucose substrate, which allows it to be recognized and processed by the enzyme's active site.[5]

The key steps of the inhibitory mechanism are as follows:

-

Recognition and Binding: CBE enters the active site of a retaining β-glucosidase, such as GBA1.

-

Nucleophilic Attack: A catalytic nucleophile in the enzyme's active site, typically a glutamate (B1630785) (e.g., Glu340 in GBA1) or aspartate residue, attacks one of the electrophilic carbon atoms of the epoxide ring.[3]

-

Covalent Bond Formation: This attack results in the opening of the highly strained epoxide ring and the formation of a stable, covalent ester linkage between the inhibitor and the enzyme.[2][6]

-

Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive.[5] The enzyme cannot complete its catalytic cycle and release the inhibitor, leading to irreversible inactivation.

Enzyme Targets and Inhibitory Potency

The primary target for CBE is the lysosomal enzyme glucocerebrosidase (GBA1 or acid β-glucosidase).[3] However, its inhibitory activity is not perfectly selective and it can affect other glycosidases, particularly at higher concentrations.[7] This cross-reactivity is an important consideration in experimental design.

Data Presentation: Inhibitory Potency of Conduritol B Epoxide

The following table summarizes the half-maximal inhibitory concentrations (IC50) of CBE against various human glycosidases.

| Enzyme Target | Abbreviation | IC50 (µM) | Potency & Selectivity Notes |

| Glucocerebrosidase (lysosomal) | GBA | ~0.59 - 1 | High potency; the primary target for modeling Gaucher disease.[6] |

| Non-lysosomal Glucosylceramidase | GBA2 | ~315 | Significantly lower potency, indicating a window for selective GBA1 inhibition.[6][7] |

| Acid α-glucosidase (lysosomal) | GAA | ~100 - 249 | Moderate off-target activity at higher concentrations.[6] |

| Neutral α-glucosidase II | GANAB | ~2900 | Low potency.[6] |

| β-glucuronidase | GUSB | ~857 | Low potency.[6] |

| Cytosolic β-glucosidase | GBA3 | Insensitive | GBA3 activity is not significantly affected by CBE.[3] |

Downstream Cellular Consequences of GBA1 Inhibition

The irreversible inhibition of GBA1 by CBE prevents the breakdown of its substrate, glucosylceramide (GlcCer), leading to its accumulation within lysosomes.[4] This is the primary biochemical hallmark of Gaucher disease.[8] The pathological cascade resulting from this inhibition includes:

-

Substrate Accumulation: Increased levels of glucosylceramide and its cytotoxic derivative, glucosylsphingosine.[8]

-

Lysosomal Dysfunction: Impairment of lysosomal function and autophagy.

-

Cellular Stress: Induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[8]

-

Neuroinflammation: In the central nervous system, GBA1 inhibition leads to activation of microglia and astrocytes.[8]

-

α-Synuclein Aggregation: A well-established link exists between GBA1 deficiency and the aggregation of α-synuclein, a key pathological feature of Parkinson's disease.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of CBE's mechanism of action. Below are protocols for key experiments.

Protocol for In Vitro GBA1 Inhibition Assay

This protocol determines the IC50 value of CBE against GBA1 using a fluorogenic substrate.

Materials:

-

Purified recombinant human GBA1

-

Conduritol B Epoxide (CBE)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate

-

Assay Buffer: Citrate-phosphate buffer with sodium taurocholate

-

Stop Solution: High pH buffer (e.g., 0.2 M Glycine-NaOH, pH 10.7)

-

96-well black microplate

-

Plate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

-

Prepare CBE Dilutions: Create a serial dilution of CBE in the assay buffer to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Enzyme Preparation: Dilute the GBA1 stock solution to a working concentration in the assay buffer.

-

Pre-incubation: In the 96-well plate, add a fixed volume of the diluted GBA1 solution to each well. Add the different concentrations of CBE to the respective wells. Include control wells with no inhibitor.

-

Incubate: Pre-incubate the enzyme with CBE for 30 minutes at 37°C to allow for irreversible binding.[6]

-

Initiate Reaction: Add the 4-MUG substrate solution to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding the Stop Solution to each well.

-

Measure Fluorescence: Read the fluorescence intensity on the plate reader.

-

Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each CBE concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of CBE concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol for Competitive Activity-Based Protein Profiling (ABPP)

This protocol assesses the target engagement and selectivity of CBE in a complex biological sample (e.g., cell lysate or tissue homogenate).

Materials:

-

Cell lysates or tissue homogenates

-

Conduritol B Epoxide (CBE)

-

Activity-Based Probe (ABP): A fluorescently tagged or biotinylated probe that covalently binds to the active site of active GBA1 (e.g., a cyclophellitol-based probe).[3][9]

-

SDS-PAGE gels and electrophoresis equipment

-

In-gel fluorescence scanner or Western blot equipment (if using a biotinylated probe)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.

-

Inhibitor Treatment: Aliquot the lysate and treat with varying concentrations of CBE for a specific duration (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO or PBS).

-

Probe Labeling: Add a fixed, low concentration of the GBA1-specific ABP to each sample. Incubate to allow the probe to label any remaining active GBA1 enzymes not inhibited by CBE.

-

Sample Denaturation: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Visualization:

-

Fluorescent Probe: Scan the gel directly using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to GBA1 will be inversely proportional to the concentration of CBE.

-

Biotinylated Probe: Transfer the proteins to a membrane, probe with streptavidin-HRP, and detect using chemiluminescence.

-

-

Data Analysis: Quantify the band intensity for GBA1 in each lane. Determine the residual enzyme activity at each CBE concentration relative to the vehicle control. This allows for the determination of an in-situ IC50 and assessment of off-target labeling by observing changes in other bands.[9]

References

- 1. This compound|CAS 25348-63-4 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Conduritol B Tetraacetate as an irreversible inhibitor of glucocerebrosidase

An In-depth Technical Guide to Conduritol B Epoixde as an Irreversible Inhibitor of Glucocerebrosidase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is critical for the hydrolysis of glucosylceramide.[1][2] Deficient GCase activity leads to the lysosomal storage disorder Gaucher disease (GD) and is the most significant genetic risk factor for Parkinson's disease (PD).[1][3][4] Conduritol B epoxide (CBE), a mechanism-based irreversible inhibitor of GCase, serves as an indispensable tool for studying the pathophysiology of these diseases.[4][5] CBE covalently binds to the catalytic nucleophile in the GCase active site, leading to its inactivation.[6][7] This specific and potent inhibition allows for the creation of robust cellular and animal models that replicate the biochemical hallmarks of GCase deficiency, facilitating research into disease mechanisms and the preclinical evaluation of novel therapeutic strategies.[8][9][10] This guide provides a comprehensive overview of the mechanism, quantitative data, experimental protocols, and downstream consequences related to the use of CBE as a GCase inhibitor.

Introduction to Glucocerebrosidase and its Inhibition

Glucocerebrosidase (EC 3.2.1.45) is a 497-amino acid lysosomal hydrolase that catalyzes the breakdown of glucosylceramide (GlcCer) into glucose and ceramide.[1][5] This function is essential for the proper metabolism of glycosphingolipids. Synthesized in the endoplasmic reticulum, GCase is trafficked to the lysosome via the lysosomal integral membrane protein-2 (LIMP2).[11][12] Within the acidic environment of the lysosome (maximally active at pH 5.5), GCase associates with the lysosomal membrane and, with the help of the activator protein Saposin C, degrades its substrate.[5]

Mutations in the GBA1 gene can lead to misfolding, impaired trafficking, and reduced catalytic activity of GCase.[1][11] The resulting accumulation of GlcCer and its deacylated metabolite, glucosylsphingosine (B128621) (GlcSph), within macrophage lysosomes leads to the formation of characteristic "Gaucher cells," a hallmark of Gaucher disease.[3][9] Furthermore, a strong bidirectional relationship has been established between GCase deficiency and the accumulation of α-synuclein, the primary component of Lewy bodies in Parkinson's disease.[1][12]

Conduritol B epoxide (CBE), an analog of inositol, is a potent and specific irreversible inhibitor of GCase.[5][9][13] It acts as a suicide substrate, allowing researchers to pharmacologically induce GCase deficiency and study its consequences in controlled experimental settings.[10][14] CBE is often derived from its precursor, Conduritol B Tetraacetate, a more stable compound used in chemical synthesis.[15]

Mechanism of Irreversible Inhibition

CBE functions as a mechanism-based inhibitor that forms a permanent, covalent bond with a key residue in the GCase active site.[5][6] The process involves a two-step mechanism common to many irreversible inhibitors: an initial reversible binding followed by an irreversible chemical reaction.[16][17]

-

Reversible Binding : CBE, mimicking the glucose moiety of the natural substrate, initially binds non-covalently to the GCase active site.[5]

-

Covalent Modification : The enzyme's catalytic machinery, specifically the acid/base catalyst (E235) and the catalytic nucleophile (E340), attacks the strained epoxide ring of CBE.[5] This leads to the opening of the epoxide and the formation of a stable ester bond between the inhibitor and the carboxylate side chain of the catalytic nucleophile, Glu340.[6] This covalent modification permanently inactivates the enzyme.[5][18]

The structural symmetry of CBE allows it to inhibit both β- and α-glucosidases, though it shows high specificity for GCase under controlled concentrations.[6][7] At higher concentrations, off-target effects on non-lysosomal GBA2 and lysosomal α-glucosidase have been observed.[4][6]

Caption: Mechanism of GCase inactivation by Conduritol B Epoxide.

Quantitative Inhibition Data

The potency of an irreversible inhibitor is characterized by parameters such as the inactivation constant (KI) and the maximal rate of inactivation (kinact).[16][17] However, the most commonly reported value is the IC50, the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. It is important to note that for irreversible inhibitors, the IC50 value is dependent on the pre-incubation time.[6]

| Inhibitor | Enzyme/System | Parameter | Value | Incubation Time | Reference |

| Conduritol-β-epoxide | Purified GCase | IC50 | 16.7 ± 1.2 μM | Not Specified | [2] |

| Conduritol B Epoxide | Recombinant Human GCase | IC50 | 26.6 μM | 30 min | [6] |

| Conduritol B Epoxide | Recombinant Human GCase | IC50 | 2.30 μM | 180 min | [6] |

| Conduritol B Epoxide | GCase in HEK-293 cells | Inhibition | Significant at 10 & 50 μM | Not Specified | [19] |

| Conduritol B Epoxide | GCase in mouse neurons | Inhibition | >90% at 0.5 mM | 7 & 14 days | [20] |

Experimental Protocols

CBE is widely used in standardized assays to measure GCase activity and to create disease models.

Fluorometric Assay of GCase Activity in Cell Lysates

This method measures GCase activity by detecting the fluorescence of a product released from a synthetic substrate. CBE is used in a parallel sample to inhibit GCase specifically, allowing for the subtraction of background activity from other glucosidases.[14][21]

Materials:

-

Cell or tissue lysates

-

Assay Buffer (e.g., 0.2 M Citrate/Phosphate buffer, pH 5.4, containing detergents like 0.25% Triton X-100 and sodium taurocholate)[22]

-

Fluorogenic Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), 5 mM solution[14][22]

-

Inhibitor: Conduritol B Epoxide (CBE), 50 mM stock in DMSO[23]

-

Stop Solution: 100 mM Glycine-NaOH buffer, pH 10.7[22]

-

Standard: 4-Methylumbelliferone (4-MU) for standard curve[14]

-

Black, flat-bottom 96-well plate

Procedure:

-

Sample Preparation : Prepare cell or tissue lysates and determine the protein concentration (e.g., via BCA assay).[14]

-

Assay Setup : In a 96-well plate, add 10-20 µg of lysate protein to triplicate wells.

-

Inhibition : To one set of triplicate wells for each sample, add CBE to a final concentration of 1 mM.[23] To the other set, add an equivalent volume of vehicle (DMSO).

-

Pre-incubation : Incubate the plate at 37°C for 60 minutes to allow for complete inhibition by CBE.[23]

-

Enzyme Reaction : Initiate the reaction by adding the 4-MUG substrate solution to all wells.

-

Incubation : Incubate at 37°C for 1 hour.[22]

-

Reaction Termination : Stop the reaction by adding the Glycine-NaOH Stop Solution.[22]

-

Fluorescence Measurement : Read the fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~445 nm).

-

Data Analysis :

-

Generate a standard curve using 4-MU.

-

Calculate the amount of 4-MU produced in each well.

-

GCase-specific activity is determined by subtracting the average fluorescence of the CBE-treated wells from the DMSO-treated wells.[14]

-

Caption: Experimental workflow for the fluorometric GCase activity assay.

Induction of a Gaucher Disease Mouse Model

Administering CBE to mice pharmacologically mimics GCase deficiency, leading to substrate accumulation and neuropathological features seen in GD.[8][9]

Materials:

-

Conduritol B Epoxide (CBE)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile syringes and needles

Procedure:

-

CBE Preparation : Prepare a fresh solution of CBE in sterile PBS (e.g., 10 mg/mL).[9]

-

Animal Dosing : Administer CBE via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[9][13] A standard dosage is 100 mg/kg of body weight.[9][13][24]

-

Treatment Schedule : Injections are typically performed daily for a period of 9 to 12 consecutive days to induce a robust phenotype.[8][9][13]

-

Monitoring : Monitor mice daily for the development of neurological symptoms, such as tremors, tail arching, paresis, and seizures.[9][13]

-

Analysis : After the treatment period, tissues (brain, liver, spleen) can be harvested for:

Caption: Workflow for inducing a Gaucher mouse model with CBE.

Downstream Consequences & Signaling Pathways

Inhibition of GCase by CBE initiates a cascade of cellular and molecular events that are central to the pathology of GD and GBA-associated PD.

-

Substrate Accumulation : The primary consequence is the buildup of GlcCer and GlcSph in lysosomes.[9][11] This accumulation disrupts lysosomal function and lipid homeostasis.

-

Lysosomal Dysfunction : GCase inhibition can impair overall lysosomal degradative capacity and autophagy, affecting the clearance of other substrates, including α-synuclein.[3][12]

-

α-Synuclein Pathology : A bidirectional negative feedback loop exists where reduced GCase activity leads to increased α-synuclein levels, and elevated α-synuclein can, in turn, further inhibit GCase function.[1] CBE treatment in animal models has been shown to increase α-synuclein aggregation.[1][10]

-

Neuroinflammation : The accumulation of substrates and lysosomal stress triggers robust microglial and astrocyte activation, contributing to chronic neuroinflammation.[8][10]

-

ER Stress : Mutant GCase can be retained in the endoplasmic reticulum (ER), leading to an unfolded protein response (UPR) and ER-associated degradation (ERAD), which causes cellular stress.[11]

-

Mitochondrial Dysfunction : Emerging evidence links GCase deficiency to impaired mitochondrial function, creating a pathogenic link between lysosomal and mitochondrial pathways.[3][11]

Caption: Pathophysiological cascade following GCase inhibition.

Conclusion

This compound, and its active epoxide form, is a cornerstone tool in the study of lysosomal biology and neurodegenerative diseases. As a specific and irreversible inhibitor of glucocerebrosidase, it provides a reliable and reproducible method for modeling the biochemical defects underlying Gaucher disease and GBA-associated Parkinson's disease. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers aiming to leverage this potent inhibitor to investigate disease mechanisms, identify downstream pathological events, and validate novel therapeutic targets aimed at restoring GCase function.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocerebrosidase - Wikipedia [en.wikipedia.org]

- 6. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scantox.com [scantox.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]

- 13. Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound|CAS 25348-63-4 [benchchem.com]

- 16. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Irreversible Inhibitors [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 22. mdpi.com [mdpi.com]

- 23. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of Conduritol B Tetraacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conduritol B tetraacetate, systematically named ((1R,2S,3S,4R)-rel-5-cyclohexene-1,2,3,4-tetrol tetraacetate), is a pivotal synthetic intermediate in carbohydrate chemistry and drug discovery. Its rigid cyclohexene (B86901) core, adorned with four stereochemically defined acetate (B1210297) groups, provides a versatile scaffold for the synthesis of a variety of biologically active molecules, most notably conduritol B epoxide, a potent irreversible inhibitor of β-glucosidases. This technical guide delves into the core stereochemical aspects of this compound, presenting a summary of its synthesis, spectroscopic characterization, and the biological significance of its derivatives. While a dedicated X-ray crystal structure for this compound is not publicly available, its stereochemistry is unequivocally established through its synthesis from chiral precursors and its conversion to well-characterized products.

Physicochemical Properties

Quantitative data for this compound is summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₈O₈ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| CAS Number | 25348-63-4 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 157-159 °C | [2] |

| Solubility | Soluble in DMSO and water (up to 25 mg/mL) | [2] |

Stereoselective Synthesis and Experimental Protocols

The stereochemistry of this compound is a direct consequence of its synthesis from stereochemically defined starting materials. Two primary routes have been established: one starting from the readily available myo-inositol and another from p-benzoquinone.

Synthesis from myo-Inositol

The synthesis from myo-inositol leverages the inherent chirality of this natural product to produce enantiomerically pure conduritol derivatives. While a detailed, step-by-step protocol for the tetraacetate is not fully elucidated in a single source, the general strategy involves the selective protection and deoxygenation of hydroxyl groups of myo-inositol to yield the conduritol B core, followed by acetylation.

General Experimental Workflow:

Figure 1. Synthetic workflow from myo-Inositol.

A key step in this pathway is a tin-mediated reductive elimination of a bis-dithiocarbonate derivative of a protected myo-inositol, which proceeds with high stereoselectivity to form the cyclohexene ring of conduritol B. Subsequent acetylation with acetic anhydride in pyridine (B92270) yields the final tetraacetate product.

Synthesis from p-Benzoquinone

This route typically produces a racemic mixture of this compound, which can then be resolved if a single enantiomer is required. The synthesis involves the stereoselective dihydroxylation and subsequent functionalization of the quinone ring.

Detailed Experimental Protocol (Adapted from literature):

A synthesis of a related tetraacetate, (±)-trans,trans-cyclohexane-1,2,4,5-tetrayltetraacetate, provides a procedural framework that can be adapted for this compound.

-

Dihydroxylation of 1,4-Cyclohexadiene (B1204751): To a solution of 1,4-cyclohexadiene in a suitable solvent such as aqueous tert-butanol, an oxidizing agent like osmium tetroxide (catalytic amount) with N-methylmorpholine N-oxide (NMO) as the co-oxidant is added. The reaction is stirred at room temperature until completion, yielding cis-5-cyclohexene-1,4-diol.

-

Epoxidation: The resulting diol is then epoxidized using an agent like m-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent like dichloromethane (B109758) at 0 °C to room temperature. This step creates the epoxide ring.

-

Ring Opening and Acetylation: The epoxide is opened under acidic or basic conditions, followed by acetylation of all four hydroxyl groups. This is typically achieved by treating the tetrol with an excess of acetic anhydride and a base such as pyridine or triethylamine. The reaction mixture is stirred for several hours, after which the product is isolated by extraction and purified by chromatography or crystallization.[3]

Figure 2. Synthetic workflow from p-Benzoquinone.

Spectroscopic Data and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its C₂ symmetric structure.

¹H NMR Data (Representative values, solvent dependent):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H4 | ~5.3 | m | - |

| H2, H3 | ~5.1 | m | - |

| H5, H6 | ~5.8 | m | - |

| CH₃ (acetate) | ~2.0-2.1 | s | - |

¹³C NMR Data (Representative values, solvent dependent):

| Carbon | Chemical Shift (δ, ppm) |

| C1, C4 | ~70 |

| C2, C3 | ~68 |

| C5, C6 | ~128 |

| C=O (acetate) | ~170 |

| CH₃ (acetate) | ~21 |

The symmetry of the molecule results in fewer signals than the total number of carbons and protons, which is a key indicator of its stereochemical arrangement.

Biological Significance and Signaling Pathway Involvement

This compound itself is not typically the biologically active molecule. Its primary importance in a biological context is as a stable precursor to Conduritol B Epoxide (CBE) .

Conversion to Conduritol B Epoxide

This compound is readily converted to Conduritol B Epoxide through a two-step process:

-

Deacetylation: The acetate groups are removed by hydrolysis, typically using a base such as sodium methoxide (B1231860) in methanol.

-

Epoxidation: The resulting Conduritol B is then treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), to stereoselectively form the epoxide ring.

Inhibition of β-Glucosidase by Conduritol B Epoxide

Conduritol B Epoxide is a well-characterized, mechanism-based irreversible inhibitor of β-glucosidases, particularly human glucocerebrosidase (GBA).[4][5] This inhibitory activity is central to its use in creating cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GBA deficiency.[6]

Mechanism of Inhibition:

The epoxide ring of CBE mimics the transition state of the natural substrate (glucosylceramide). The catalytic nucleophile of the β-glucosidase, a glutamate (B1630785) residue (Glu340 in human GBA), attacks one of the electrophilic carbons of the epoxide ring.[7] This attack opens the strained epoxide ring and forms a stable covalent ester bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[4][5]

Figure 3. Mechanism of β-Glucosidase inhibition by CBE.

The accumulation of glucosylceramide due to GBA inhibition disrupts lysosomal function and can interfere with cellular signaling pathways, including those involved in autophagy and inflammation, which are implicated in the pathophysiology of Gaucher disease and related neurodegenerative disorders.[1]

Conclusion

The stereochemistry of this compound is well-defined by its stereoselective synthesis from established precursors. Although lacking a dedicated X-ray crystal structure, its structural integrity is confirmed by spectroscopic data and its chemical transformations into biologically active molecules with known stereochemistry. As a stable and accessible precursor to Conduritol B Epoxide, it remains a vital tool for researchers in glycobiology and drug development, particularly for the study of lysosomal storage diseases like Gaucher disease. The continued exploration of its chemistry will undoubtedly lead to the development of new therapeutic agents and a deeper understanding of carbohydrate-mediated biological processes.

References

- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CONDURITOL B EPOXIDE CAS#: 6090-95-5 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Biological Activity of Conduritol B Epoxide (CBE)

An important clarification regarding the topic: The vast majority of available scientific research focuses on the biological activity of Conduritol B Epoxide (CBE) , not Conduritol B Tetraacetate. The tetraacetate form is primarily a synthetic precursor, and its acetylated hydroxyl groups make it unlikely to have the same biological activity as CBE, which is a potent glycosidase inhibitor.[1] This guide will, therefore, focus on the extensive in vitro data available for Conduritol B Epoxide to provide a comprehensive and data-rich resource.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the in vitro biological activity of Conduritol B Epoxide (CBE), a well-characterized, mechanism-based irreversible inhibitor of retaining β-glucosidases.[1] It has become an invaluable tool in glycobiology for studying enzyme function and for developing cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by the deficiency of human lysosomal glucocerebrosidase (GBA1).[1][2][3]

Mechanism of Action

Conduritol B Epoxide is classified as a mechanism-based or "suicide" inhibitor.[4] Its structural similarity to glucose allows it to be recognized by the active site of glycosidases. The enzyme's catalytic machinery, specifically a glutamic acid residue (E340 in GBA1), attacks the epoxide ring of CBE.[1] This action opens the strained epoxide ring and results in the formation of a stable, covalent ester bond between CBE and the enzyme, leading to irreversible inactivation.[1]

Quantitative Data: In Vitro Inhibition of Glycosidases by CBE

CBE's inhibitory activity is not limited to GBA1. Its C2 symmetry allows it to be recognized by both β- and α-glucosidases, leading to off-target effects, particularly at higher concentrations.[2] The selectivity of CBE is, therefore, concentration-dependent.[1]

| Target Enzyme | Abbreviation | Apparent IC50 (µM) | Notes |

| Glucocerebrosidase | GBA | 2.30 - 26.6 | Primary target; IC50 varies with pre-incubation time.[2] |

| Non-lysosomal Glucosylceramidase | GBA2 | >10 | A major off-target at higher concentrations.[3][4][5] |

| Cytosolic β-glucosidase | GBA3 | Insensitive | GBA3 activity is not significantly affected by CBE.[1] |

| Lysosomal α-Glucosidase | GAA | ~100 | A primary off-target, though with lower potency than for GBA1.[4] |

| β-Glucuronidase | GUSB | >10 | A potential off-target at higher concentrations.[4] |

Table 1: Summary of in vitro inhibitory concentrations of Conduritol B Epoxide against various human glycosidases.

Experimental Protocols

This protocol outlines a general method to determine the inhibitory activity of CBE on a target glycosidase in vitro.

Materials:

-

Purified glycosidase enzyme (e.g., recombinant human GBA)

-

Conduritol B Epoxide (CBE)

-

4-Methylumbelliferyl (4-MU)-glycoside substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidase)

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.6)

-

Stop solution (e.g., 0.5 M sodium carbonate buffer, pH 10.7)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of CBE in a suitable solvent (e.g., water or DMSO). Create serial dilutions of CBE in the assay buffer to generate a range of concentrations for testing.

-

Enzyme and Inhibitor Pre-incubation:

-

Add a fixed amount of the purified enzyme solution to the wells of a 96-well plate.

-

Add the various concentrations of CBE to the enzyme-containing wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with CBE for a defined period (e.g., 30 to 180 minutes) at a controlled temperature (e.g., 37°C) to facilitate irreversible inhibition.[2][4]

-

-

Enzymatic Reaction: Initiate the reaction by adding the 4-MU-glycoside substrate to all wells.[4]

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: Stop the enzymatic reaction by adding the stop solution to each well. The basic pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone (B1674119) product.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer (e.g., excitation at 365 nm and emission at 445 nm).

-

Data Analysis: The IC50 value, the concentration of CBE that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. This compound|CAS 25348-63-4 [benchchem.com]

- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicity of Conduritol B Tetraacetate and its Primary Derivative, Conduritol B Epoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conduritol B Tetraacetate is a versatile chemical intermediate, notably used as a precursor in the synthesis of Conduritol B Epoxide (CBE).[1] CBE is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), also known as β-glucosidase.[2][3][4] This inhibitory action forms the basis of its use in creating animal models of Gaucher disease, a lysosomal storage disorder characterized by GCase deficiency.[2][5] Understanding the toxicological profile of CBE is critical for its application in research and for assessing the potential risks associated with its precursor, this compound.

Mechanism of Action and Toxicity

The primary mechanism of CBE's biological activity and toxicity is its covalent binding to the active site of GCase, leading to irreversible inhibition.[2][6] This inhibition results in the accumulation of glucosylceramide, mimicking the biochemical phenotype of Gaucher disease.[5] While highly selective for GCase at typical concentrations, higher doses of CBE can lead to off-target inhibition of other glycosidases, such as non-lysosomal GBA2 and lysosomal α-glucosidase, which may contribute to its toxic effects.[7]

Caption: Mechanism of Conduritol B Epoxide (CBE) toxicity.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for Conduritol B Epoxide. No specific LD50 or IC50 values for this compound were identified in the reviewed literature.

Table 1: In Vivo Toxicity of Conduritol B Epoxide

| Parameter | Value | Species | Route of Administration | Notes | Source(s) |

| Lethal Dose 50 (LD50) | Not precisely defined | Mouse | Intraperitoneal (i.p.) | Doses of 25 mg/kg/day have led to death by 45 days. | [5] |

| Toxic Dose Low (TDLO) | 200 mg/kg | Mouse | Intraperitoneal (i.p.) | Lowest dose reported to cause toxic effects. | [5] |

| Reported "Safe" Dose | 100 mg/kg | Mouse | Intraperitoneal (i.p.) | Considered non-toxic in some short-term reports, but chronic use at this dose induces pathology. | [5] |

| Common Dosing Regimen | 25-100 mg/kg/day | Mouse | Intraperitoneal (i.p.) | Chronic daily injections are common to induce neuropathology. | [5] |

Table 2: In Vitro Activity and Inhibition by Conduritol B Epoxide

| Parameter | Value | Target Enzyme | Cell Line/System | Notes | Source(s) |

| IC50 | 1 µM | β-glucosidase | Not specified | Demonstrates potent inhibition of the target enzyme. | |

| IC50 | 100 µM | α-glucosidase | Not specified | Shows significantly less potency against α-glucosidase, indicating selectivity. | |

| Ki | 53 µM | Glucocerebrosidase (GBA) | Not specified | Inhibition constant for the irreversible inhibition of GBA. | [4] |

Experimental Protocols

Detailed methodologies are crucial for interpreting toxicological data. The following sections outline typical experimental protocols for assessing the toxicity of Conduritol B Epoxide.

This protocol is standard for inducing a pharmacological model of Gaucher disease and observing associated toxicity.

-

Animal Model: C57Bl/6 or other suitable mouse strains are commonly used.

-

Compound Administration: Conduritol B Epoxide is administered via intraperitoneal (i.p.) injection.

-

Dosing Regimen: Daily injections of 25-100 mg/kg are typical. A vehicle control group (e.g., saline) must be included.

-

Duration: Treatment can range from a few days to several weeks (e.g., 9 to 45 consecutive days) depending on the desired severity of the phenotype.[5]

-

Monitoring: Mice are monitored daily for signs of toxicity, including weight loss, motor dysfunction (e.g., hind limb paralysis), and general health.[3]

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues (brain, liver, spleen) are collected for biochemical and histological analysis.[5]

-

Biochemical Analysis: Tissue lysates are analyzed for GCase activity to confirm inhibition and for glucosylceramide levels to confirm substrate accumulation.

-

Histological Analysis: Tissues are fixed and sectioned for staining to observe cellular pathology, such as neuroinflammation or neuronal cell death.

Caption: General workflow for in vivo toxicity studies of CBE.

These assays are used to determine the direct effect of a compound on cell viability and proliferation.

-

Cell Lines: A variety of cell lines can be used, such as murine peritoneal macrophages or neuroblastoma (N2a) cells.[3][8]

-

Cell Seeding: Cells are seeded in multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of Conduritol B Epoxide or a vehicle control.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a suitable assay, such as:

-

MTT Assay: Measures mitochondrial metabolic activity, which is proportional to the number of viable cells.

-

LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.

-

Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein AM for live cells, Ethidium Homodimer-1 for dead cells) to visualize and quantify cell viability.

-

-

Data Analysis: The results are typically expressed as a percentage of the viability of the vehicle-treated control cells, and an IC50 value (the concentration that inhibits 50% of cell viability) can be calculated.

Standard genotoxicity assays can be employed to assess the potential of this compound or CBE to induce genetic damage. These may include:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

-

In Vitro Micronucleus Test: To assess chromosomal damage in mammalian cells.

-

Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks in individual cells.

To date, no specific genotoxicity studies for this compound or Conduritol B Epoxide have been found in the reviewed literature.

Summary and Conclusion

The available toxicological data primarily concerns Conduritol B Epoxide, the active derivative of this compound. CBE exhibits dose-dependent toxicity both in vivo and in vitro, which is intrinsically linked to its mechanism of action as an irreversible inhibitor of GCase. The primary toxic effects observed in animal models are a phenocopy of Gaucher disease, including neuropathology at higher or chronic doses.

For researchers and drug development professionals, it is crucial to recognize that while this compound is a precursor to CBE, its own toxicological profile is not well-documented. Any handling or experimental use of this compound should be conducted with caution, assuming a potential for biological activity and toxicity, possibly through conversion to CBE. Further research is warranted to directly assess the pharmacokinetics, metabolism, and toxicity of this compound to fully understand its safety profile.

References

- 1. This compound|CAS 25348-63-4 [benchchem.com]

- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Conduritol B epoxide | Glycosylases | Tocris Bioscience [tocris.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Macrophages exposed in vitro to conduritol B epoxide resemble Gaucher cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo stability and metabolism of Conduritol B Tetraacetate

An In-Depth Technical Guide on the In Vivo Profile of Conduritol B Tetraacetate

Introduction

This compound is a pivotal synthetic intermediate in glycobiology and drug discovery, primarily serving as a precursor to the active compound, Conduritol B Epoxide (CBE).[1] While direct in vivo studies on the stability and metabolism of this compound are not extensively documented, its biological significance is intrinsically linked to its conversion to CBE. This guide will, therefore, focus on the presumed metabolic fate of this compound and the well-documented in vivo stability and activity of its active form, CBE. CBE is a potent, mechanism-based irreversible inhibitor of β-glucosidases, particularly human glucocerebrosidase (GBA), and is widely used to create cellular and animal models of Gaucher disease.[2][3][4]

Proposed In Vivo Metabolism of this compound

It is hypothesized that upon administration in vivo, the acetyl groups of this compound are rapidly hydrolyzed by esterases, yielding conduritol B. Subsequently, conduritol B is likely metabolized to conduritol B epoxide (CBE), the biologically active inhibitor. This biotransformation is a critical step for its pharmacological activity.

Caption: Proposed metabolic pathway of this compound to its active form, Conduritol B Epoxide (CBE).

In Vivo Stability and Target Engagement of Conduritol B Epoxide (CBE)

The in vivo stability of CBE is intrinsically linked to its covalent and irreversible binding to its target enzymes. The epoxide ring of CBE is susceptible to hydrolysis, and it is recommended to prepare aqueous solutions of CBE fresh for immediate use to avoid loss of efficacy.[5]

The primary target of CBE is glucocerebrosidase (GBA), a lysosomal β-glucosidase.[2][3] Deficiency of GBA leads to Gaucher disease.[2][3] CBE is a mechanism-based inhibitor, meaning it is processed by the enzyme's catalytic machinery, leading to the formation of a stable, covalent bond with the catalytic nucleophile of the enzyme, thus causing irreversible inactivation.[1][4]

While CBE is a potent inhibitor of GBA, it can also interact with other glycosidases, particularly at higher concentrations. Studies have identified non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase as potential off-targets in cells and zebrafish larvae.[3]

Quantitative Data on CBE Target Engagement

The following table summarizes the inhibitory concentrations of CBE against various glycosidases, as determined by competitive activity-based protein profiling (ABPP).

| Enzyme Target | System | Apparent IC₅₀ | Reference |

| Glucocerebrosidase (GBA) | In vivo (mice brain) | Selective inhibition at lower doses | [3] |

| Non-lysosomal Glucosylceramidase (GBA2) | Cells, Zebrafish larvae | Off-target at higher concentrations | [3] |

| Lysosomal α-glucosidase | Cells, Zebrafish larvae | Off-target at higher concentrations | [3] |

| GBA3 | HEK293T cells (overexpressed) | 485 μM | [2] |

Experimental Protocols

A key methodology for assessing the in vivo targets and selectivity of CBE is competitive activity-based protein profiling (ABPP).[1][2]

Competitive Activity-Based Protein Profiling (ABPP) Workflow

-

System Preparation : Cultured cells, zebrafish larvae, or mice are treated with varying concentrations of CBE for a defined period.[2]

-

Lysis : Tissues or cells are lysed to release the proteome.

-

Probe Labeling : The lysates are incubated with a fluorescently tagged, broad-spectrum glycosidase activity-based probe (ABP). This probe binds to the active site of glycosidases that have not been inhibited by CBE.

-

Analysis : The labeled proteins are separated by SDS-PAGE, and the fluorescence is visualized. A decrease in fluorescence for a specific enzyme band in CBE-treated samples compared to controls indicates that CBE has engaged with that target.

-

Identification : The protein bands of interest can be excised and identified using mass spectrometry.

Caption: Experimental workflow for in vivo target engagement of Conduritol B Epoxide using competitive ABPP.

Mechanism of GBA Inhibition by Conduritol B Epoxide

CBE acts as a suicide inhibitor of GBA. The catalytic nucleophile of GBA, a glutamic acid residue (E340), attacks one of the epoxide carbons of CBE.[1] This attack opens the strained epoxide ring and results in the formation of a stable covalent ester bond between CBE and the enzyme, rendering the enzyme irreversibly inactive.[1]

Caption: Mechanism of irreversible inhibition of GBA by Conduritol B Epoxide.

While this compound is a critical starting material, its in vivo activity is manifested through its metabolic conversion to Conduritol B Epoxide. The in vivo profile of CBE is characterized by its potent and irreversible inhibition of glucocerebrosidase, with potential for off-target effects at higher concentrations. The use of advanced techniques like activity-based protein profiling has been instrumental in elucidating the in vivo targets and selectivity of this important pharmacological tool. This guide provides a foundational understanding for researchers and professionals in drug development working with conduritol-based compounds.

References

- 1. This compound|CAS 25348-63-4 [benchchem.com]

- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Binding of Conduritol B Epoxide to Glucocerebrosidase (GBA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of Conduritol B Epoxide (CBE) to the lysosomal enzyme Glucocerebrosidase (GBA). Conduritol B tetraacetate is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, Conduritol B epoxide. CBE is a potent, mechanism-based irreversible inhibitor of GBA and is a critical tool for studying Gaucher disease and Parkinson's disease, both of which are linked to GBA dysfunction.[1][2][3]

The Binding Site and Covalent Modification

Conduritol B epoxide acts as a suicide inhibitor, covalently and irreversibly binding to the active site of GBA.[1][2] X-ray crystallography studies of human GBA in complex with CBE have definitively identified the binding site and the key interactions.

The crystal structure reveals that CBE binds within the catalytic pocket of GBA and forms a covalent bond with the catalytic nucleophile, Glutamate 340 (Glu340) .[1][4][5][6] This reaction proceeds via a nucleophilic attack from the carboxylate side chain of Glu340 on one of the epoxide carbons of CBE.[3] This attack opens the strained epoxide ring, resulting in a stable ester linkage between the inhibitor and the enzyme, rendering GBA permanently inactive.[1][3]

The binding of CBE to the active site does not induce a significant global conformational change in the GBA enzyme.[4][5][6] However, it does stabilize an "open" conformation of two flexible loops (residues 345-349 and 394-399) at the entrance of the active site, making the catalytic machinery accessible to the inhibitor.[4][6][7] In the native enzyme, these loops can exist in alternative conformations, suggesting they may act as a lid regulating substrate access.[4][6]

Quantitative Analysis of GBA Inhibition

The inhibitory potency of Conduritol B epoxide is typically quantified by its half-maximal inhibitory concentration (IC50). As CBE is a time-dependent, irreversible inhibitor, its apparent IC50 value decreases with longer pre-incubation times.

| Cell/Enzyme Type | Method | Incubation Time | IC50 Value (µM) | Reference |

| Recombinant Human GBA | Competitive ABPP | 30 min | 26.6 | --INVALID-LINK--[2] |

| Recombinant Human GBA | Competitive ABPP | 180 min | 2.30 | --INVALID-LINK--[2] |

| GBA in HEK293T cells | Competitive ABPP | 24 h | 0.59 | --INVALID-LINK--[2] |

| Glucocerebrosidase (GBA1) | 9 | [Conduritol B epoxide (CBE, CAS Number: 6090-95-5) |

Off-Target Effects: It is important to note that while CBE is a potent GBA inhibitor, it can inhibit other glycosidases at higher concentrations, with the lysosomal α-glucosidase (GAA) and the non-lysosomal glucosylceramidase (GBA2) being notable off-targets.[2][8][9]

| Off-Target Enzyme | IC50 Value (µM) in HEK293T cells (24h) | Reference |

| GBA2 | 315 | --INVALID-LINK--[2] |

| GAA | 249 | --INVALID-LINK--[2] |

| GANAB | 2900 | --INVALID-LINK--[2] |

| GUSB | 857 | --INVALID-LINK--[2] |

Experimental Protocols

This protocol outlines the key steps for determining the crystal structure of GBA covalently bound to CBE.

-

Protein Expression and Purification: Human GBA is expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified to homogeneity using standard chromatographic techniques.

-

Crystallization: Purified GBA is incubated with an excess of CBE to ensure complete covalent modification of the active site. The GBA-CBE complex is then crystallized using vapor diffusion methods, typically in hanging drops, with a mother liquor containing a precipitant like ammonium (B1175870) sulfate.[10]

-

Data Collection: Crystals are cryoprotected and X-ray diffraction data are collected at a synchrotron source.[5][10]

-

Structure Determination and Refinement: The structure is solved by molecular replacement using the native GBA structure as a search model. The model is then refined to yield the final structure of the GBA-CBE complex.[10]

This protocol describes a common method to quantify GBA activity and its inhibition by CBE using a fluorogenic substrate.[3][11]

-

Reagent Preparation:

-

Assay Buffer: A citrate-phosphate buffer at pH 5.2-5.4 is typically used, supplemented with sodium taurocholate as a detergent.[2][11]

-

Substrate Solution: A stock solution of 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) is prepared in a suitable solvent and then diluted in the assay buffer.[3][12]

-

Inhibitor Solutions: Serial dilutions of CBE are prepared in the assay buffer.

-

Enzyme Solution: Recombinant GBA or cell lysates containing GBA are diluted in the assay buffer.[3]

-

-

Assay Procedure:

-

In a 96-well plate, the GBA enzyme solution is pre-incubated with various concentrations of CBE (or vehicle control) for a defined period at 37°C.[1][3]

-

The enzymatic reaction is initiated by adding the 4-MUG substrate solution to each well.[3]

-

The plate is incubated at 37°C to allow for the enzymatic conversion of 4-MUG to the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[1]

-

The reaction is terminated by adding a high pH stop buffer (e.g., glycine-NaOH).[1]

-

-

Data Analysis:

-

The fluorescence of 4-MU is measured using a plate reader.

-

The percentage of GBA inhibition for each CBE concentration is calculated relative to the vehicle control.[1]

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the CBE concentration and fitting the data to a dose-response curve.[1]

-

ABPP is a powerful technique to assess the target engagement of CBE in a complex biological sample.[1][2]

-

Sample Preparation: Cells or tissue lysates are prepared.

-

Inhibitor Incubation: The samples are incubated with varying concentrations of CBE for a specific duration to allow for the covalent modification of GBA.[2]

-

Probe Labeling: A fluorescently tagged activity-based probe (ABP) that also covalently binds to the GBA active site is added to the samples. The ABP will only label the active GBA molecules that have not been inhibited by CBE.[2]

-

Analysis: The proteins are separated by SDS-PAGE, and the fluorescence of the labeled GBA is quantified. A decrease in fluorescence intensity with increasing CBE concentration indicates target engagement.[1][2]

-

IC50 Determination: The IC50 value is determined by plotting the residual GBA activity (fluorescence intensity) against the CBE concentration.[1][2]

Visualizations

Caption: Mechanism of GBA inhibition by Conduritol B Epoxide.

Caption: Workflow for competitive Activity-Based Protein Profiling.

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide. Implications for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. proteopedia.org [proteopedia.org]

- 8. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound|CAS 25348-63-4 [benchchem.com]

- 10. X-ray structure of human acid-β-glucosidase, the defective enzyme in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 12. In vitro GCase activity assay (total cell lysate) [protocols.io]

Methodological & Application

Application Notes and Protocols for Conduritol B Epoxide in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

A Note on Terminology: Conduritol B Tetraacetate vs. Conduritol B Epoxide

While the query specified "this compound," the scientific literature and experimental protocols predominantly refer to Conduritol B Epoxide (CBE) as the active compound for inducing a Gaucher-like phenotype in cell culture. This compound may serve as a precursor in the synthesis of CBE. This document will focus on the application of Conduritol B Epoxide, the compound widely utilized for the purposes described.

Introduction

Conduritol B Epoxide (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), also known as acid β-glucosidase.[1][2] By forming a covalent bond with the catalytic site of GCase, CBE effectively inactivates the enzyme.[3][4] This inhibition leads to the intracellular accumulation of glucosylceramide, the substrate of GCase, thereby mimicking the biochemical hallmark of Gaucher disease, a prevalent lysosomal storage disorder.[5][6][7] Consequently, CBE is an invaluable tool for creating cellular models of Gaucher disease to investigate its pathophysiology, explore its connection to neurodegenerative conditions like Parkinson's disease, and screen for potential therapeutic agents.[2]

Mechanism of Action: Glucocerebrosidase Inhibition

CBE acts as a mechanism-based inhibitor. Its epoxide ring is structurally similar to the transition state of the glucose moiety of glucosylceramide. This allows it to enter the active site of GCase, where the epoxide is attacked by the catalytic nucleophile, a glutamate (B1630785) residue. This reaction forms a stable, covalent ester linkage, leading to the irreversible inactivation of the enzyme.[1][5] This highly specific inhibition at appropriate concentrations allows for the creation of a cellular phenotype that closely resembles that of Gaucher disease.

Clarification on "Chemical Chaperone" Function

The term "chemical chaperone" generally refers to small molecules that assist in the proper folding of proteins and can help rescue misfolded proteins.[8] While some small molecules can act as "pharmacological chaperones" for specific mutant forms of GCase by binding to the misfolded enzyme and facilitating its correct folding and trafficking to the lysosome, Conduritol B Epoxide does not function in this capacity.[3] As an irreversible inhibitor that covalently binds to the active site, its primary role is to block the enzyme's activity rather than to assist in its folding.

Data Presentation: Quantitative Data Summary

The effective concentration of Conduritol B Epoxide can vary depending on the cell line, experimental duration, and the desired level of GCase inhibition. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

| Table 1: IC50 Values of Conduritol B Epoxide in Cultured Cells | ||

| Cell Type | Target Enzyme | IC50 (µM) |

| Human Fibroblasts | GCase (GBA) | 0.331 (±0.189) |

| Human Fibroblasts | Non-lysosomal glucosylceramidase (GBA2) | 272 (±101) |

| HEK293T cells | GCase (GBA) | 0.59 |

Data compiled from multiple sources.[3]

| Table 2: Typical Working Concentrations of Conduritol B Epoxide in Cell Culture | |||

| Cell Type | Concentration Range | Incubation Time | Notes |

| HEK293T cells | 0.1 µM - 10 mM | 24 hours | A wide range has been reported, with the IC50 being a key reference point. |

| Human Fibroblasts | Not specified, but experiments run for | 2, 24, or 72 hours | Used to study effects on various glycosidases. |

| Murine Macrophages (J774) | Not specified, but used to model Gaucher cells | Up to 24 days | Long-term incubation to induce glucosylceramide accumulation.[7] |

| SH-SY5Y (Human Neuroblastoma) | Concentration sufficient to reduce GCase activity | Several days | Used to create a neuronal model of Gaucher disease. |

Data compiled from multiple sources.[9]

Experimental Protocols

Protocol 1: Preparation of Conduritol B Epoxide Stock Solution

Materials:

-

Conduritol B Epoxide (CBE) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

Carefully weigh the desired amount of CBE powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50-100 mM).

-

Vortex thoroughly to dissolve the powder. Gentle warming or sonication can be used to aid dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]

Protocol 2: General Protocol for GCase Inhibition in Adherent Cells

Materials:

-

Adherent cells of interest (e.g., SH-SY5Y, HEK293T, fibroblasts)

-

Complete cell culture medium

-

CBE stock solution (from Protocol 1)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

GCase activity assay kit or reagents

Procedure:

-

Cell Seeding: Plate cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 70-80% confluency.

-

CBE Treatment:

-

Thaw an aliquot of the CBE stock solution immediately before use.

-

Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. Include a vehicle control (DMSO alone) at the same final concentration.

-

Remove the old medium from the cells and replace it with the CBE-containing medium or the vehicle control medium.

-

-

Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the experimental goals.

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Downstream Analysis:

-

Determine the protein concentration of the lysate using a BCA assay or a similar method.

-

Measure GCase activity using a fluorometric assay with a substrate like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

-

Analyze for glucosylceramide accumulation using techniques like thin-layer chromatography (TLC) or mass spectrometry.

-

Perform western blotting or other assays to study downstream signaling pathways like the Unfolded Protein Response.

-

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway: Unfolded Protein Response (UPR) Activation by CBE-Induced ER Stress

Inhibition of GCase by CBE leads to the accumulation of glucosylceramide, which has been shown to induce endoplasmic reticulum (ER) stress. This stress activates the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. The three main branches of the UPR are initiated by the sensors PERK, IRE1, and ATF6.

Caption: CBE-induced GCase inhibition leads to ER stress and UPR activation.

Experimental Workflow

The following diagram outlines the general workflow for using Conduritol B Epoxide in cell culture experiments to create a model of Gaucher disease and analyze its effects.

Caption: General workflow for CBE treatment and analysis in cell culture.

Logical Relationship: CBE Mechanism of Action

This diagram illustrates the direct molecular mechanism of how Conduritol B Epoxide inhibits GCase.

Caption: Covalent modification of GCase by CBE leads to irreversible inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Conduritol Derivatives in Gaucher Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of conduritol derivatives, specifically focusing on the application of Conduritol B Epoxide (CBE), in the study of Gaucher disease. While the initial inquiry specified Conduritol B Tetraacetate (CBT), it is crucial to note that CBT's primary role in this context is as a stable precursor for the synthesis of Conduritol B Epoxide, the active compound utilized in creating experimental models of Gaucher disease.

Introduction to Gaucher Disease and the Role of Glucocerebrosidase

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, which then become known as Gaucher cells. The clinical manifestations are heterogeneous, ranging from hepatosplenomegaly and skeletal disease in the non-neuronopathic form (Type 1) to severe neurological impairment in the neuronopathic forms (Types 2 and 3).

This compound: A Precursor for a Powerful Research Tool

This compound (CBT) is a key intermediate in the chemical synthesis of Conduritol B Epoxide (CBE)[1]. While not directly used in cellular or animal models of Gaucher disease, its stability and role as a precursor make it a vital component in the production of the indispensable research tool, CBE. The synthesis involves the conversion of the tetraacetate to the epoxide, which is the active inhibitor of glucocerebrosidase.

Conduritol B Epoxide: A Specific and Irreversible Inhibitor of Glucocerebrosidase

Conduritol B Epoxide (CBE) is a potent, mechanism-based, and irreversible inhibitor of glucocerebrosidase[2][3]. It acts as a suicide inhibitor by forming a stable covalent bond with the catalytic nucleophile of the GCase active site[2]. This specific and irreversible inhibition of GCase makes CBE an invaluable tool for researchers to pharmacologically induce a Gaucher-like phenotype in both in vitro and in vivo models. These models are instrumental in elucidating the pathophysiology of the disease, identifying potential therapeutic targets, and for the preclinical evaluation of novel therapeutic strategies.

Mechanism of Action

The inhibitory action of CBE on GCase leads to the intracellular accumulation of glucosylceramide, the hallmark of Gaucher disease. This accumulation within lysosomes disrupts cellular homeostasis and triggers downstream pathological events, including inflammation and, in neuronopathic models, neuronal cell death.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of Conduritol B Epoxide in Gaucher disease research.

Table 1: In Vitro Efficacy of Conduritol B Epoxide

| Cell Type | Parameter | Value | Reference |

| Human Fibroblasts | GCase IC₅₀ | 4.28 - 9.49 µM | |

| Murine Peritoneal Macrophages | Glucosylceramide Accumulation (24 days) | ~5-fold increase over control | |

| Human iPSC-derived Dopaminergic Neurons | GCase Activity Inhibition (0.5 mM CBE, 14 days) | >95% | |

| Mouse Cerebellar Granule Neurons | GCase Activity Inhibition (0.5 mM CBE, 7 days) | >90% |

Table 2: In Vivo Administration of Conduritol B Epoxide for Gaucher Disease Modeling

| Animal Model | Dosage | Administration Route | Duration | Observed Phenotype | Reference |

| Newborn Swiss Mice | 100 mg/kg/day | Subcutaneous | 28 days | Neuronal inclusion bodies similar to Gaucher bodies | [4][5] |

| C57BL/6 Mice | 100 mg/kg/day | Intraperitoneal | 10-11 days | Neuronopathic phenotype (seizures, tremor, paralysis) | |

| Adult Mice | 25-100 mg/kg/day | Intraperitoneal | 11-28 days | Glucosylceramide accumulation in liver, spleen, and brain | [6] |

Experimental Protocols

Protocol for Inducing a Gaucher Phenotype in Cultured Cells (In Vitro)

This protocol describes a general method for treating adherent mammalian cells with CBE to inhibit GCase activity and induce glucosylceramide accumulation.

Materials:

-

Adherent cells (e.g., fibroblasts, SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium

-

Conduritol B Epoxide (CBE)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

GCase activity assay kit (e.g., using 4-methylumbelliferyl-β-D-glucopyranoside substrate)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

CBE Stock Solution Preparation: Prepare a 100 mM stock solution of CBE in sterile DMSO. Store at -20°C for short-term or -80°C for long-term storage.

-

Treatment:

-

Thaw the CBE stock solution and dilute it in pre-warmed complete culture medium to the desired final concentration (e.g., 100 µM).

-

Prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the CBE-containing medium or vehicle control medium.

-

-

Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) to achieve significant GCase inhibition.

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer and incubate on ice for 15-20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for subsequent analysis.

-

-

Analysis:

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA assay.

-

GCase Activity Assay: Measure GCase activity in the cell lysates according to the manufacturer's instructions. Normalize the activity to the total protein concentration.

-

Glucosylceramide Analysis (Optional): Perform lipid extraction followed by analysis using techniques such as thin-layer chromatography (TLC) or mass spectrometry to quantify glucosylceramide levels.

-

References

- 1. This compound|CAS 25348-63-4 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features. | Semantic Scholar [semanticscholar.org]

- 6. Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Conduritol B Epoxide (CBE) in In Vivo Mouse Models of Gaucher Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction: